molecular formula C21H19N3O3 B2578915 3-(4-methoxybenzyl)-2,10-dimethylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione CAS No. 883959-07-7

3-(4-methoxybenzyl)-2,10-dimethylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione

Cat. No. B2578915
CAS RN: 883959-07-7
M. Wt: 361.401
InChI Key: RFCAHNGSLNKVGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a derivative of pyrimido[4,5-b]quinolines . Pyrimido[4,5-b]quinolines have been synthesized and tested for antitumor activity against human breast carcinoma (MCF-7) cell line . The compound “3-(4-methoxybenzyl)-2,10-dimethylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione” is likely to have similar properties and potential applications.


Synthesis Analysis

The synthesis of pyrimido[4,5-b]quinolines involves a three-component one-pot reaction involving barbituric acid, aldehydes, and anilines . This method allows the facile synthesis of pyrimido[4,5-b]quinolinediones substituted in all the positions on the benzene ring with electron donor or electron withdrawing groups .


Chemical Reactions Analysis

The chemical reactions involving pyrimido[4,5-b]quinolines typically involve the reactivity of the 2-methyl group and the 3-amino group, electrophilic substitution, oxidation, and reduction .

Scientific Research Applications

Synthesis and Reactivity

  • Reactions at the Heterocyclic Ring : Levine, Chu, and Bardos (1977) investigated the reactions of pyrimido[5,4-b]quinoline derivatives, revealing insights into their reactivity towards different nucleophiles and conditions. This study provides foundational knowledge on synthetic pathways that could be relevant to the synthesis of compounds similar to 3-(4-methoxybenzyl)-2,10-dimethylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione (Levine, Chu, & Bardos, 1977).

  • Three-Component Synthesis : Hovsepyan, Karakhanyan, Israelyan, and Panosyan (2018) developed a three-component cyclocondensation method to synthesize new pyrimido[4,5-b]quinoline derivatives. This approach could potentially apply to the synthesis of complex molecules including 3-(4-methoxybenzyl)-2,10-dimethylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione, emphasizing the compound's synthetic accessibility (Hovsepyan, Karakhanyan, Israelyan, & Panosyan, 2018).

Biological Screening and Applications

  • Anticancer Activity : Ghorab, Shaaban, Heiba, Zaher, and Hamed (2015) explored the anticancer potential of quinoline and pyrimidoquinoline derivatives, providing a framework for evaluating the biological activities of similar compounds. Their findings highlight the significance of structural modification in enhancing anticancer efficacy, which could be relevant for derivatives of 3-(4-methoxybenzyl)-2,10-dimethylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione (Ghorab, Shaaban, Heiba, Zaher, & Hamed, 2015).

Nonlinear Optical Properties

  • Optical Materials : Shettigar, Umesh, Poornesh, Manjunatha, and Asiri (2009) investigated the third-order nonlinear optical properties of novel styryl dyes, revealing potential applications in nonlinear optical materials. This study suggests that derivatives of the compound may exhibit valuable optical properties for device applications, pointing towards its utility in the field of materials science (Shettigar, Umesh, Poornesh, Manjunatha, & Asiri, 2009).

Future Directions

The future directions for research on pyrimido[4,5-b]quinolines could involve further exploration of their antitumor activity and the development of novel chemotherapeutic agents . Additionally, the synthesis methods could be improved to increase the yield and reduce the environmental impact .

properties

IUPAC Name

3-[(4-methoxyphenyl)methyl]-2,10-dimethylpyrimido[4,5-b]quinoline-4,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O3/c1-13-22-20-18(19(25)16-6-4-5-7-17(16)23(20)2)21(26)24(13)12-14-8-10-15(27-3)11-9-14/h4-11H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFCAHNGSLNKVGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=O)C3=CC=CC=C3N2C)C(=O)N1CC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901325696
Record name 3-[(4-methoxyphenyl)methyl]-2,10-dimethylpyrimido[4,5-b]quinoline-4,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901325696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26664154
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

3-(4-methoxybenzyl)-2,10-dimethylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione

CAS RN

883959-07-7
Record name 3-[(4-methoxyphenyl)methyl]-2,10-dimethylpyrimido[4,5-b]quinoline-4,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901325696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.